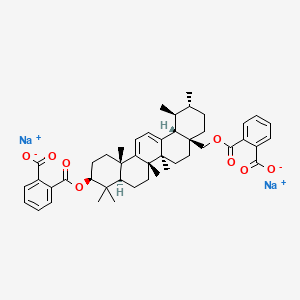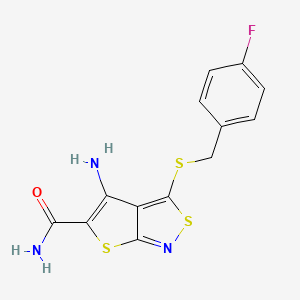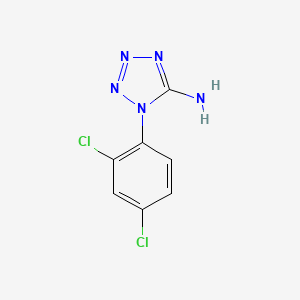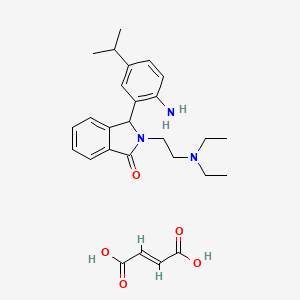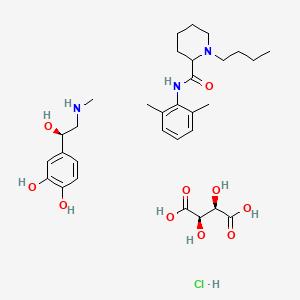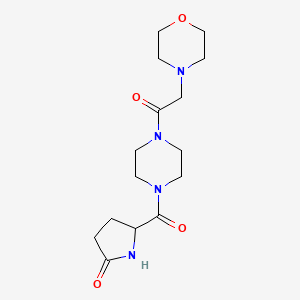
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is a complex organic compound that features both morpholine and piperazine moieties. These functional groups are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Morpholinylacetyl Intermediate: This can be achieved by reacting morpholine with an acylating agent such as acetyl chloride under basic conditions.
Formation of the Pyrrolidinylcarbonyl Intermediate: This involves the reaction of pyrrolidine with a carbonylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a drug candidate or pharmacophore.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine would depend on its specific biological target. Generally, compounds with morpholine and piperazine moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(4-Morpholinylacetyl)piperazine: Lacks the pyrrolidinylcarbonyl group.
4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine: Lacks the morpholinylacetyl group.
Uniqueness
1-(4-Morpholinylacetyl)-4-((5-oxo-2-pyrrolidinyl)carbonyl)piperazine is unique due to the presence of both morpholine and piperazine moieties, which can confer distinct pharmacological properties compared to compounds with only one of these groups.
特性
CAS番号 |
110957-13-6 |
|---|---|
分子式 |
C15H24N4O4 |
分子量 |
324.38 g/mol |
IUPAC名 |
5-[4-(2-morpholin-4-ylacetyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H24N4O4/c20-13-2-1-12(16-13)15(22)19-5-3-18(4-6-19)14(21)11-17-7-9-23-10-8-17/h12H,1-11H2,(H,16,20) |
InChIキー |
ZNGHTCSIUZKPCF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C(=O)CN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



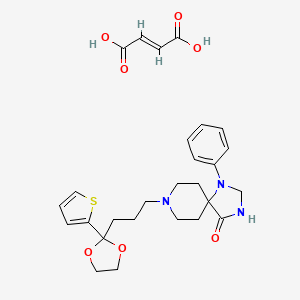

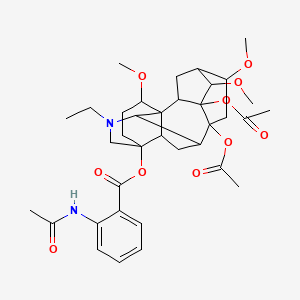

![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)

